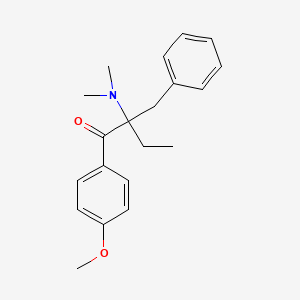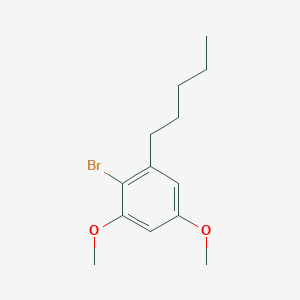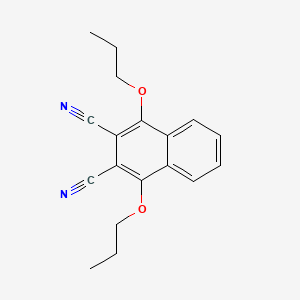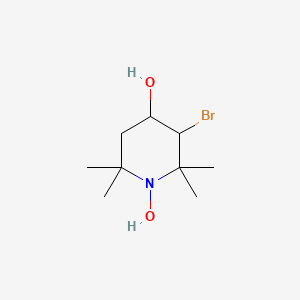
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol is an organic compound belonging to the class of piperidines. This compound is characterized by the presence of a bromine atom and two hydroxyl groups attached to a piperidine ring, which is further substituted with four methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol typically involves the bromination of 2,2,6,6-tetramethylpiperidine-1,4-diol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring consistent quality of the final product.
化学反应分析
Types of Reactions
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2,2,6,6-tetramethylpiperidine-1,4-diol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 2,2,6,6-tetramethylpiperidine-1,4-dione.
Reduction: Formation of 2,2,6,6-tetramethylpiperidine-1,4-diol.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
科学研究应用
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol involves its interaction with various molecular targets. The bromine atom and hydroxyl groups play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further chemical reactions.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
3-Chloro-2,2,6,6-tetramethylpiperidine-1,4-diol: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-2,2,6,6-tetramethylpiperidine-1,4-diol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and unsubstituted counterparts. This makes it particularly valuable in synthetic applications where selective bromination is required.
属性
CAS 编号 |
114543-22-5 |
|---|---|
分子式 |
C9H18BrNO2 |
分子量 |
252.15 g/mol |
IUPAC 名称 |
3-bromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C9H18BrNO2/c1-8(2)5-6(12)7(10)9(3,4)11(8)13/h6-7,12-13H,5H2,1-4H3 |
InChI 键 |
CMDZMCDTKWBFFX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C(C(N1O)(C)C)Br)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)

![1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate](/img/structure/B14311501.png)
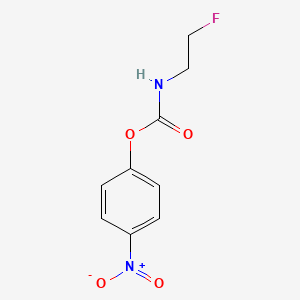
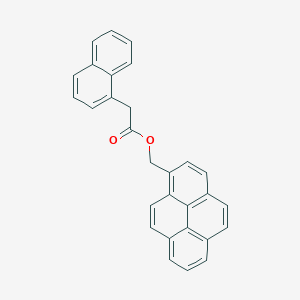

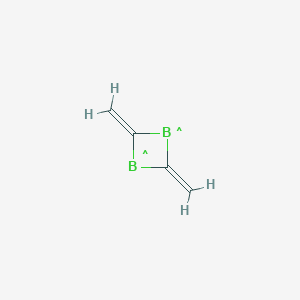
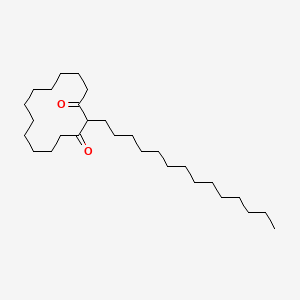
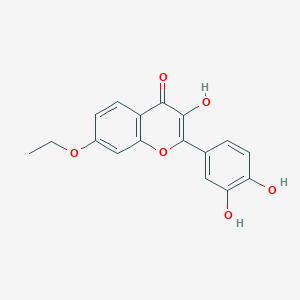

![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
